2-Butyl-4,4,6-trimethyl-1,3-dioxane chemical properties
2-Butyl-4,4,6-trimethyl-1,3-dioxane chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Butyl-4,4,6-trimethyl-1,3-dioxane
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Butyl-4,4,6-trimethyl-1,3-dioxane, a heterocyclic compound of interest in both industrial and research settings. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, analytical characterization, reactivity, and safety considerations of this molecule. The narrative emphasizes the causality behind chemical principles and experimental protocols, ensuring a deep and practical understanding of the subject matter.
Introduction and Molecular Overview
2-Butyl-4,4,6-trimethyl-1,3-dioxane (CAS No. 54546-26-8) is a cyclic acetal derived from the condensation of n-pentanal and 2-methyl-2,4-pentanediol.[1] While its primary commercial application lies within the fragrance industry, where it is valued for its fresh, green, and herbaceous aroma, its chemical structure serves as an excellent model for understanding the behavior of 1,3-dioxane systems.[2][3][4] For professionals in pharmaceutical development, the 1,3-dioxane scaffold is significant as a common protecting group for carbonyls and 1,3-diols, which is a foundational strategy in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[5] This guide will, therefore, explore its properties from a perspective that is valuable to both synthetic and analytical chemists.
Physicochemical Properties
The fundamental physical and chemical properties of 2-Butyl-4,4,6-trimethyl-1,3-dioxane are summarized below. These constants are critical for its handling, purification, and application in various experimental setups.
| Property | Value | Reference |
| CAS Number | 54546-26-8 | [2] |
| Molecular Formula | C₁₁H₂₂O₂ | [3] |
| Molar Mass | 186.29 g/mol | [3] |
| Appearance | Colorless liquid | [2][3] |
| Odor | Spicy, herbaceous, green | [2][4] |
| Density | 0.856 g/cm³ | [3] |
| Boiling Point | 207.1 °C at 760 mmHg | [3] |
| Flash Point | 74.9 °C | [3] |
| Refractive Index (n²⁰/D) | 1.4295 | [1] |
Synthesis: Acid-Catalyzed Acetalization
The synthesis of 2-Butyl-4,4,6-trimethyl-1,3-dioxane is a classic example of acid-catalyzed acetal formation. The reaction proceeds by combining an aldehyde (n-pentanal) with a 1,3-diol (2-methyl-2,4-pentanediol).
Expertise & Causality:
The choice of an acid catalyst (e.g., p-toluenesulfonic acid) is crucial. The catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the hydroxyl groups of the diol. The reaction is reversible, and the formation of water as a byproduct means that its removal is necessary to drive the equilibrium toward the product, in accordance with Le Châtelier's principle. Azeotropic distillation with a solvent like methylene chloride or cyclohexane is the field-proven method for achieving this, as it effectively removes water from the reaction mixture as it forms.[1][6]
Experimental Protocol: Synthesis
-
Apparatus Setup: Equip a 1-liter round-bottom flask with a magnetic stirrer, a Dean-Stark trap or a Vigreux column with a tray trap, a condenser, and a thermometer.
-
Charging Reagents: To the flask, add 2-methyl-2,4-pentanediol (118 g, 1.0 mol), n-pentanal (86 g, 1.0 mol), and a suitable solvent for azeotropic distillation such as methylene chloride (250 g).[1]
-
Catalyst Addition: Under stirring, add a catalytic amount of p-toluenesulfonic acid (approx. 0.05 g) at approximately 20°C.[1]
-
Azeotropic Distillation: Heat the mixture. The water-solvent azeotrope will begin to distill. Continue heating over approximately 3 hours, collecting the water in the trap, until the theoretical amount of water (18 g) is removed. The flask temperature should be maintained around 57°C if using methylene chloride.[1]
-
Workup: Cool the reaction mixture. Neutralize the acid catalyst by washing the solution with a mild base (e.g., a saturated sodium bicarbonate solution), followed by a water wash to remove any remaining salts.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure 2-n-butyl-4,4,6-trimethyl-1,3-dioxane (boiling point 81-82°C at 1 mm Hg).[1]
Visualization: Synthesis Mechanism
Caption: Acid-catalyzed formation of 2-Butyl-4,4,6-trimethyl-1,3-dioxane.
Structural Elucidation and Analytical Workflow
Confirming the structure and purity of the synthesized compound is a critical, self-validating step in any chemical workflow. A combination of spectroscopic methods is employed for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra for this exact compound are not publicly available, we can predict the key features based on its structure and established NMR principles.[7][8]
-
¹H NMR: The spectrum would be complex due to the number of methyl and methylene groups. Key expected signals include:
-
A triplet for the terminal methyl group of the butyl chain (~0.9 ppm).
-
Multiplets for the three methylene groups of the butyl chain (approx. 1.2-1.6 ppm).
-
A triplet for the proton at the C2 position, coupled to the adjacent methylene group of the butyl chain (~4.5 ppm).
-
Distinct singlets for the two geminal methyl groups at the C4 position.
-
A doublet for the methyl group at the C6 position.
-
Multiplets for the methylene (C5) and methine (C6) protons on the dioxane ring.
-
-
¹³C NMR: The spectrum should show 11 distinct signals corresponding to each unique carbon atom in the molecule. The carbon at the C2 position (the acetal carbon) would be the most downfield signal in the aliphatic region (approx. 95-105 ppm).
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is invaluable for determining the molecular weight and fragmentation pattern.[9]
-
Molecular Ion: The Electron Ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺•) peak at m/z = 186.
-
Fragmentation Pattern: The fragmentation of 1,3-dioxanes is well-characterized.[9] Key fragmentation pathways would likely involve:
-
Loss of the butyl group at C2 (M-57), leading to a stable oxonium ion.
-
Loss of a methyl group from the C4 or C6 positions (M-15).
-
Ring-opening reactions followed by further fragmentation.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of alkane C-H bonds.
-
C-O Stretching: The most diagnostic peaks for the acetal group are strong C-O stretching vibrations, typically found in the 1000-1200 cm⁻¹ region.[10][11] The absence of a strong, broad O-H peak (~3300 cm⁻¹) and a strong C=O peak (~1715 cm⁻¹) would confirm the consumption of the starting diol and aldehyde, respectively.
Chemical Reactivity and Stability
The reactivity of 2-Butyl-4,4,6-trimethyl-1,3-dioxane is dominated by the stability of the acetal functional group.
-
Stability: The 1,3-dioxane ring is highly stable under neutral, basic, and many oxidative and reductive conditions. This robustness is why it is frequently employed as a protecting group in organic synthesis.[5]
-
Acid-Catalyzed Hydrolysis: The compound is labile to aqueous acid. In the presence of a Brønsted or Lewis acid, the acetal will hydrolyze, reverting to its constituent aldehyde (n-pentanal) and diol (2-methyl-2,4-pentanediol). This reaction is the reverse of its synthesis. The ability to be easily removed under specific conditions is a key requirement for any protecting group.
Visualization: Acetal Hydrolysis Mechanism
Caption: Mechanism of acid-catalyzed hydrolysis of the 1,3-dioxane ring.
Safety, Handling, and Toxicology
As a fragrance ingredient, the safety of 2-Butyl-4,4,6-trimethyl-1,3-dioxane has been assessed for consumer applications. The Research Institute for Fragrance Materials (RIFM) has published a safety assessment, which is the authoritative source for toxicological data.[12][13] For laboratory use, standard precautions for handling organic liquids should be followed.
Protocol: Safe Laboratory Handling
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]
-
Fire Safety: The compound is a combustible liquid with a flash point of 74.9 °C.[3] Keep it away from open flames, sparks, and other sources of ignition.[15][16] Use non-sparking tools for transfers.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong acids and oxidizing agents.[14]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[17]
Applications in Research and Drug Development
While its primary role is in perfumery, the chemical nature of 2-Butyl-4,4,6-trimethyl-1,3-dioxane provides several points of relevance for the pharmaceutical scientist.
-
Protecting Group Chemistry: The synthesis and hydrolysis of this compound are textbook examples of the use of 1,3-diols to protect aldehydes. In complex molecule synthesis, such as in the development of new drug candidates, protecting sensitive functional groups is a fundamental requirement to prevent unwanted side reactions.[5]
-
Scaffold for Library Synthesis: The substituted 1,3-dioxane ring can be viewed as a rigid, lipophilic scaffold. In drug discovery, such scaffolds are often used as starting points for creating libraries of related compounds to probe interactions with biological targets.[][19]
-
Analytical Standard: For laboratories studying environmental contaminants or industrial process byproducts, a well-characterized sample of this compound could serve as an analytical standard for developing GC-MS or other detection methods.
Conclusion
2-Butyl-4,4,6-trimethyl-1,3-dioxane is more than a simple fragrance ingredient; it is a valuable case study in the chemistry of cyclic acetals. Its synthesis illustrates key principles of equilibrium and catalysis, its structural analysis requires a multi-technique spectroscopic approach, and its reactivity profile highlights its utility as a stable yet readily cleavable chemical moiety. For scientists in research and drug development, a thorough understanding of such structures provides essential knowledge applicable to the broader field of complex organic synthesis and molecular design.
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